Carbaprostacyclin methyl ester

Description

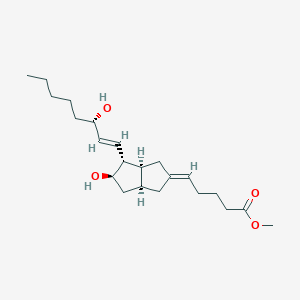

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEFVSUBWWRXMV-MUHPVNSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Carbaprostacyclin Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a key synthetic pathway for carbaprostacyclin methyl ester, a stable and biologically active analog of prostacyclin (PGI2). This document details the strategic steps, experimental protocols, and quantitative data associated with its synthesis, beginning from the readily available starting material, cis-bicyclo[3.3.0]octane-3,7-dione. Additionally, it outlines the critical signaling pathway through which carbaprostacyclin and its analogs exert their physiological effects.

Core Synthesis Pathway Overview

The total synthesis of carbaprostacyclin is a multi-step process that requires precise stereochemical control. A common and effective strategy commences with the manipulation of cis-bicyclo[3.3.0]octane-3,7-dione. The core of this strategy involves the sequential introduction of the two side chains onto the bicyclic core. Key transformations include a stereoselective reduction, olefination via the Wittig reaction to install the α-side chain, and conjugate addition of an organocuprate to introduce the ω-side chain. The final step involves the esterification of the carboxylic acid to yield the methyl ester.

Quantitative Data Summary

The following table summarizes the typical yields for the key transformations in the synthesis of carbaprostacyclin. It is important to note that yields can vary based on the specific reagents, conditions, and scale of the reaction.

| Step No. | Transformation | Typical Yield (%) |

| 1 | Monoketalization of dione | 85-95 |

| 2 | Stereoselective reduction of ketone | 90-98 |

| 3 | Protection of alcohol | >95 |

| 4 | Wittig reaction for α-side chain installation | 70-85 |

| 5 | Deprotection of ketal | 85-95 |

| 6 | Conjugate addition of ω-side chain | 60-75 |

| 7 | Deprotection of alcohol | >95 |

| 8 | Esterification to methyl ester | >95 |

Experimental Protocols

Step 1: Monoketalization of cis-Bicyclo[3.3.0]octane-3,7-dione

-

Objective: To selectively protect one of the two ketone functionalities as a ketal, allowing for differential reactivity.

-

Procedure: To a solution of cis-bicyclo[3.3.0]octane-3,7-dione (1.0 eq) in toluene (B28343) is added ethylene (B1197577) glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the organic layer is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the monoketal.

Step 4: Wittig Reaction for α-Side Chain Installation

-

Objective: To introduce the carboxylic acid-bearing α-side chain via a Wittig olefination.[1][2][3]

-

Procedure: A solution of (4-carboxybutyl)triphenylphosphonium bromide (1.2 eq) in dimethyl sulfoxide (B87167) is treated with sodium hydride (2.4 eq) at room temperature until the evolution of hydrogen gas ceases. The resulting ylide solution is then cooled to 0°C and a solution of the protected bicyclic ketone from the previous step (1.0 eq) in dimethyl sulfoxide is added dropwise. The reaction mixture is stirred at room temperature for several hours and monitored by TLC. Upon completion, the reaction is quenched by the addition of water and acidified with 1N HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 6: Conjugate Addition of the ω-Side Chain

-

Objective: To introduce the hydroxyloctenyl ω-side chain via a 1,4-conjugate addition of an organocuprate reagent to the enone.[4][5][6][7]

-

Procedure: To a solution of copper(I) iodide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C is added a solution of the appropriate vinyllithium (B1195746) reagent (2.2 eq), prepared from the corresponding vinylstannane and n-butyllithium. The mixture is stirred at this temperature for 30 minutes to form the Gilman cuprate. A solution of the enone intermediate (1.0 eq) in THF is then added dropwise. The reaction is stirred at -78°C for several hours and monitored by TLC. The reaction is quenched by the addition of a saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizations

Synthesis Pathway

Caption: A representative synthetic pathway for this compound.

Prostacyclin Signaling Pathway

This compound exerts its biological effects by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[8][9][10][11] The activation of this receptor initiates a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Research Portal [researchworks.creighton.edu]

- 5. Ch18: Organocopper reagents [chem.ucalgary.ca]

- 6. Item - The stereoselective addition of organocuprates to cyclopentenyl aziridine derivatives - University of Sussex - Figshare [sussex.figshare.com]

- 7. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. Prostacyclin - Wikipedia [en.wikipedia.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Carbaprostacyclin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Stable Prostacyclin Analogs

Prostacyclin (PGI2), discovered in 1976 by Vane, Moncada, and their team, is a powerful endogenous vasodilator and the most potent known inhibitor of platelet aggregation.[1][2] Produced by the vascular endothelium, it plays a crucial role in maintaining cardiovascular homeostasis.[2] However, the therapeutic potential of native prostacyclin is significantly hampered by its chemical instability, with a half-life of only a few minutes at physiological pH.[3] This instability prompted an extensive search for chemically stable and biologically active analogs, leading to the development of a new class of compounds, the carbacyclins.

Carbaprostacyclin, a stable analog of prostacyclin where the oxygen atom in the enol-ether linkage is replaced by a methylene (B1212753) group, emerged as a promising candidate. Further modifications to enhance its pharmacokinetic profile led to the synthesis of its methyl ester derivative, Carbaprostacyclin methyl ester . This document provides a comprehensive overview of the discovery, history, and key technical details of this important prostacyclin analog.

Chemical Identity

-

Systematic Name: 6,9α-methylene-11α,15S-dihydroxy-prosta-5E,13E-dien-1-oic acid, methyl ester

-

Synonyms: Carboprostacyclin methyl ester, Isocarbacyclin (B1236256) methyl ester, TEI-9090

-

CAS Number: 88931-51-5

-

Molecular Formula: C₂₂H₃₆O₄

-

Molecular Weight: 364.5 g/mol

Data Presentation

The following tables summarize the quantitative biological data for this compound (referred to as Isocarbacyclin methyl ester or TEI-9090 in the cited literature). It is important to note that this compound acts as a prodrug, which is hydrolyzed by esterases in the blood to its more active free acid form, TEI-7165.[4][5][6]

Table 1: Inhibition of Platelet Aggregation

| Compound | Species | Agonist | IC₅₀ (ng/mL) | IC₅₀ (nM) | Reference(s) |

| Isocarbacyclin methyl ester (TEI-9090) | Human | ADP | 22.90 | ~62.8 | [4] |

| Isocarbacyclin methyl ester (TEI-9090) | Rabbit | ADP | 25.00 | ~68.6 | [4] |

| TEI-7165 (free acid) | Human | ADP | 2.78 | ~7.9 | [4] |

| Prostacyclin (PGI₂) | Human | ADP | 1.67 | ~4.7 | [4] |

Table 2: Receptor Binding Affinity

| Compound | Receptor | Radioligand | Cell Line/Tissue | IC₅₀ (nmol/L) | Reference(s) |

| Isocarbacyclin methyl ester (TEI-9090) | IP (Prostacyclin) | [³H]iloprost | Mastocytoma P-815 cells | 2803 ± 327 | [4] |

| TEI-7165 (free acid) | IP (Prostacyclin) | [³H]iloprost | Mastocytoma P-815 cells | 65.4 ± 28.5 | [4] |

Table 3: Vasodilatory Effects

| Compound | Species | Method | Effect | Reference(s) |

| Isocarbacyclin methyl ester (TTC-909, lipid microsphere formulation) | Rat | Intravenous administration | Significant increase in cutaneous blood flow at 0.3 µg/kg without affecting blood pressure. | [7] |

Note: A specific EC₅₀ value for vasodilation for this compound was not found in the reviewed literature. The provided data indicates a qualitative vasodilatory effect.

Experimental Protocols

Chemical Synthesis of Carbacyclin (B161070) Analogs

While a specific, detailed protocol for the synthesis of this compound was not found in a single publication, the general synthesis of carbacyclin and its analogs has been well-documented.[8][9][10] The following is a representative workflow based on the synthesis of related compounds.

Caption: Generalized workflow for the synthesis of Carbacyclin analogs.

Methodology:

-

Synthesis of the Chiral Bicyclic Intermediate: The synthesis typically begins with a chiral starting material, which undergoes a series of enzymatic or chemical transformations to introduce the desired stereochemistry. A key step is often a Dieckmann-type cyclization to form the core bicyclic β-keto ester.[8]

-

Introduction of the ω-Side Chain: The lower (ω) side chain is commonly introduced via a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate (B1237965) reagent.[8]

-

Introduction of the α-Side Chain: The upper (α) side chain, containing the carboxylic acid precursor, is typically installed using a Wittig reaction with the corresponding phosphorane.[8]

-

Esterification: The final step involves the esterification of the carboxylic acid to the methyl ester. This can be achieved using various standard methylation reagents such as diazomethane (B1218177) or dimethyl carbonate.[3][8]

Platelet Aggregation Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting platelet aggregation.

Methodology (based on[4]):

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw venous blood from healthy human or rabbit subjects into a syringe containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 150 x g) for 10 minutes at room temperature.

-

Carefully collect the supernatant, which is the PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes. PPP is used as a blank in the aggregometer.

-

-

Platelet Aggregation Measurement:

-

Use a light-transmission aggregometer to measure platelet aggregation.

-

Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

-

Add various concentrations of this compound or a vehicle control to the PRP and incubate for a specified time (e.g., 1-2 minutes).

-

Induce platelet aggregation by adding an agonist such as Adenosine (B11128) Diphosphate (ADP).

-

Record the change in light transmission for a set period. The percentage of inhibition is calculated relative to the vehicle control.

-

The IC₅₀ value (the concentration of the compound that inhibits aggregation by 50%) is determined from the dose-response curve.

-

Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the prostacyclin (IP) receptor.

Methodology (based on[4]):

-

Membrane Preparation:

-

Culture cells known to express the IP receptor (e.g., mastocytoma P-815 cells).

-

Harvest the cells and homogenize them in a suitable buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Assay:

-

In a series of tubes, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the IP receptor (e.g., [³H]iloprost), and increasing concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

The IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from the competition binding curve.

-

Signaling Pathway

This compound, after hydrolysis to its active free acid form, exerts its biological effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[3][5] The activation of the IP receptor initiates a downstream signaling cascade that ultimately leads to its physiological effects, primarily vasodilation and inhibition of platelet aggregation.

Caption: Signaling pathway of the prostacyclin (IP) receptor.

Pathway Description:

-

Ligand Binding: The active form of Carbaprostacyclin binds to the IP receptor on the surface of target cells, such as platelets and vascular smooth muscle cells.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.

-

Protein Kinase A Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Physiological Effects: PKA then phosphorylates various downstream targets, leading to the characteristic physiological responses:

-

In vascular smooth muscle cells: PKA-mediated phosphorylation leads to muscle relaxation and subsequent vasodilation.

-

In platelets: PKA activation inhibits platelet activation and aggregation, preventing thrombus formation.[2]

-

Conclusion

This compound represents a significant advancement in the development of stable and effective prostacyclin analogs. Its design as a prodrug allows for enhanced stability, while its active metabolite potently mimics the beneficial effects of native prostacyclin. This in-depth guide provides a foundational understanding of its discovery, chemical properties, biological activity, and mechanism of action, serving as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

References

- 1. Prostacyclin - Wikipedia [en.wikipedia.org]

- 2. Clinprost, Lipo-isocarbacyclin methyl ester, Lipo PGI2, TEI-9090, TTC-909(lipid microsphere formulation), Lipocurren, Arteon-药物合成数据库 [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exhibition of anti-platelet effect of isocarbacyclin methyl ester and its free acid via an increase in cAMP in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of isocarbacyclin methyl ester incorporated into lipid microspheres on cutaneous blood flow in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of (+)-carbacyclin based on a new chiral induction procedure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of (+)-carbacyclin based on a new chiral induction procedure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Carbaprostacyclin Methyl Ester: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaprostacyclin methyl ester is a synthetic, stable analog of prostacyclin (PGI₂), a potent endogenous inhibitor of platelet aggregation and a vasodilator.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary mechanism of action of this compound. Detailed information on its signaling pathway and relevant experimental protocols are also presented to support further research and development in areas such as cardiovascular disease and thrombosis.

Chemical Structure and Identification

This compound is systematically named 6,9α-methylene-11α,15S-dihydroxy-prosta-5E,13E-dien-1-oic acid, methyl ester.[1] Its structure is characterized by the replacement of the oxygen atom in the furanose ring of prostacyclin with a methylene (B1212753) group, conferring greater chemical stability. The esterification of the carboxylic acid group to a methyl ester further modifies its properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 69552-55-2[1] |

| Molecular Formula | C₂₂H₃₆O₄[1] |

| IUPAC Name | 6,9α-methylene-11α,15S-dihydroxy-prosta-5E,13E-dien-1-oic acid, methyl ester[1] |

| SMILES | O[C@H]1--INVALID-LINK--CCCCC">C@H--INVALID-LINK--[C@@H]2C1[1] |

| InChI | InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 364.5 g/mol [1] |

| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 0.1 mg/ml[1] |

| Stability | Stable for ≥ 2 years when stored at -20°C.[1] It is considerably more stable at pH 7.5 than prostacyclin.[2][3] |

| Storage Conditions | Store at -20°C.[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its primary biological effect as a potent inhibitor of platelet aggregation by acting as an agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).

Prostacyclin Receptor (IP) Signaling Cascade

The binding of this compound to the IP receptor on the surface of platelets initiates a well-defined signaling cascade:

-

Receptor Activation: The agonist-receptor binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Inhibition of Platelet Activation: PKA phosphorylates several downstream targets, which ultimately results in a decrease in intracellular calcium levels and the inhibition of platelet activation, aggregation, and granule release.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Platelet Aggregation Inhibition Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Blood Collection: Collect fresh whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (obtained by centrifuging the remaining blood at a higher speed).

-

Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.

-

Induction of Aggregation: Add a platelet agonist such as adenosine diphosphate (B83284) (ADP), collagen, or arachidonic acid to induce aggregation.

-

Measurement: Monitor the change in light transmittance through the PRP sample over time using a platelet aggregometer. The percentage of inhibition is calculated relative to the vehicle control.

Intracellular cAMP Level Measurement

This assay quantifies the increase in intracellular cAMP levels in platelets following stimulation with this compound.

Methodology:

-

Platelet Isolation: Isolate platelets from whole blood as described in the platelet aggregation assay.

-

Incubation: Incubate the isolated platelets with various concentrations of this compound or vehicle control for a specified time at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

Cell Lysis: Terminate the reaction and lyse the platelets using a suitable lysis buffer.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysate using a commercially available enzyme-linked immunosorbent assay (ELISA) or a competitive immunoassay kit.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP and determine the cAMP concentration in the experimental samples.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from a suitable prostaglandin (B15479496) precursor. A general synthetic approach is outlined below, based on the synthesis of a similar compound, 13,14-dehydroprostacyclin methyl ester.[2][3]

References

Mechanism of Action of Carbaprostacyclin Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaprostacyclin methyl ester is a synthetic analog of prostacyclin (PGI2) that functions as a prodrug, exerting its primary pharmacological effects after hydrolysis to its active free acid form. This document provides a comprehensive overview of the mechanism of action, detailing its interaction with cell surface and nuclear receptors, the subsequent signaling cascades, and the physiological responses it elicits. Quantitative data from key studies are summarized, and the methodologies of pivotal experiments are described. Visual diagrams are provided to illustrate the complex signaling pathways and experimental workflows.

Introduction: The Prodrug Concept

This compound is designed as a more stable precursor to its biologically active carboxylic acid metabolite. The esterification of the carboxyl group enhances its lipophilicity, potentially improving its pharmacokinetic profile. In vivo, endogenous esterases rapidly hydrolyze the methyl ester to the active carbaprostacyclin, which then engages with its molecular targets.[1] Studies on similar prostacyclin analogs, such as isocarbacyclin (B1236256) methyl ester (TEI-9090), have demonstrated that the methyl ester form has significantly lower affinity for the prostacyclin (IP) receptor compared to its free acid metabolite (TEI-7165).[1] The pharmacological activity of the methyl ester is therefore largely dependent on its conversion to the free acid.[1]

Primary Mechanism of Action: IP Receptor-Mediated Signaling

The principal mechanism of action for carbaprostacyclin is through the activation of the G-protein coupled prostacyclin receptor, also known as the IP receptor.[2][3][4] This interaction initiates a well-defined signaling cascade leading to potent vasodilation and inhibition of platelet aggregation.[3][5]

Receptor Binding and G-Protein Activation

The active metabolite of this compound binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.[2][3] This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[3] The activated Gs protein, in turn, stimulates adenylyl cyclase.[3][6]

Downstream Signaling Cascade

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][7] The subsequent rise in intracellular cAMP levels is a critical step in the signaling pathway. cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets.[2][3]

In vascular smooth muscle cells, PKA-mediated phosphorylation leads to the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.[3] This also leads to a decrease in intracellular calcium concentrations ([Ca2+]i).[2] In platelets, the elevation of cAMP inhibits platelet activation and aggregation, contributing to the antithrombotic effects.[3]

Figure 1: IP Receptor-Mediated Signaling Pathway of Carbaprostacyclin.

Secondary Mechanism of Action: PPAR-Mediated Signaling

In addition to the classical cell surface receptor signaling, prostacyclin and its analogs can exert effects through nuclear receptors, specifically the peroxisome proliferator-activated receptors (PPARs).[8] While the IP receptor pathway mediates acute responses, the PPAR pathway is associated with longer-term changes in gene expression.[2][7]

Endogenously produced PGI2 has been shown to activate PPARδ.[8] This interaction suggests a novel signaling mechanism for prostacyclins that can influence gene transcription and contribute to diverse biological functions.[8][9] The activation of PPARs can lead to both complementary and counter-regulatory effects compared to the IP receptor pathway. For instance, while IP receptor activation has antiproliferative effects on vascular smooth muscle cells, PPARδ activation can have angiogenic responses.[2]

Figure 2: PPARδ-Mediated Nuclear Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of prostacyclin analogs, including methyl ester and free acid forms, from various studies.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line / Tissue | Reference |

| Isocarbacyclin Methyl Ester (TEI-9090) | IP | Binding | IC50 | 2803 ± 327 | Mastocytoma P-815 | [1] |

| EP | Binding | IC50 | 2509 ± 1317 | Mastocytoma P-815 | [1] | |

| TP | Binding | IC50 | > 10000 | Guinea-pig platelets | [1] | |

| Isocarbacyclin (TEI-7165) | IP | Binding | IC50 | 65.4 ± 28.5 | Mastocytoma P-815 | [1] |

| SM-10902 (Methyl Ester) | IP | Binding | - | Inactive | Mastocytoma P-815 | [6] |

| IP | Functional (Adenylate Cyclase) | - | Partial Agonist | Mastocytoma P-815 | [6] | |

| SM-10906 (Free Acid) | IP | Binding | IC50 | 100 | Mastocytoma P-815 | [6] |

| IP | Functional (Adenylate Cyclase) | EC50 | 35 | Mastocytoma P-815 | [6] | |

| - | Functional (Ca2+ Mobilization) | IC50 | 300 | Mastocytoma P-815 | [6] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity of the compound for its receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the IP receptor by the test compound.

-

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the IP receptor (e.g., from mastocytoma P-815 cells) are isolated.

-

Incubation: The membranes are incubated with a radiolabeled IP receptor agonist, such as [3H]iloprost, in the presence of varying concentrations of the test compound (e.g., this compound or its free acid).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filter-bound membrane fraction is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.

-

Adenylate Cyclase Activity Assay

This functional assay measures the ability of the compound to stimulate the production of cAMP.

-

Objective: To quantify the production of cAMP in response to receptor activation by the test compound.

-

Protocol Outline:

-

Cell Culture: Cells expressing the IP receptor are cultured.

-

Stimulation: The cells are treated with varying concentrations of the test compound.

-

Lysis: The cells are lysed to release intracellular contents.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay (e.g., ELISA or RIA).

-

Data Analysis: The EC50 value, the concentration of the test compound that produces 50% of the maximal response, is determined.

-

Intracellular Calcium Mobilization Assay

This assay assesses the effect of the compound on intracellular calcium levels.

-

Objective: To measure changes in intracellular calcium concentration following treatment with the test compound.

-

Protocol Outline:

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The cells are stimulated with an agent that increases intracellular calcium (e.g., thrombin), in the presence or absence of the test compound.

-

Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored using a fluorometer or fluorescence microscope.

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced rise in intracellular calcium is quantified.

-

Figure 3: General Experimental Workflow for Characterizing Carbaprostacyclin Activity.

Conclusion

This compound acts as a prodrug, with its active free acid metabolite being a potent agonist of the prostacyclin IP receptor. The primary mechanism of action involves the Gs-adenylyl cyclase-cAMP-PKA signaling cascade, leading to vasodilation and inhibition of platelet aggregation. A secondary, less characterized pathway involves the activation of the nuclear receptor PPARδ, which likely contributes to longer-term effects on gene expression. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and related compounds.

References

- 1. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostacyclin - Wikipedia [en.wikipedia.org]

- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Prostacyclin (PGI) receptor binding and cyclic AMP synthesis activities of PGI1 analogues, SM-10906 and its methyl ester, SM-10902, in mastocytoma P-815 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel pathway of prostacyclin signaling-hanging out with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Implications of the molecular basis of prostacyclin biosynthesis and signaling in pharmaceutical designs - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbaprostacyclin Methyl Ester: A Stable and Potent Prostacyclin Analog for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostacyclin (PGI₂) is a powerful endogenous mediator with critical roles in maintaining cardiovascular homeostasis, primarily through its potent vasodilatory and anti-platelet aggregation effects. However, its inherent chemical instability severely limits its therapeutic and research applications. This has driven the development of stable prostacyclin analogs, among which carbaprostacyclin and its methyl ester derivative have emerged as valuable tools. This technical guide provides a comprehensive overview of carbaprostacyclin methyl ester, focusing on its pharmacological profile, underlying mechanism of action, and comparative efficacy with other key prostacyclin analogs. Detailed experimental protocols for assessing its biological activity are also provided to facilitate its application in research and drug development.

Introduction to Prostacyclin and its Analogs

Prostacyclin (PGI₂) is a lipid mediator produced by vascular endothelial cells that exerts its biological effects by activating the G-protein coupled prostacyclin receptor (IP receptor).[1][2] This activation triggers a signaling cascade that leads to vasodilation, inhibition of platelet aggregation, and cytoprotective effects.[3] The therapeutic potential of PGI₂ in conditions such as pulmonary arterial hypertension (PAH) and peripheral arterial disease is well-recognized.[3] However, the clinical utility of native prostacyclin is hampered by its rapid hydrolysis at physiological pH, necessitating the development of more stable synthetic analogs.[4]

Carbaprostacyclin is a chemically stable analog of PGI₂ where the oxygen atom in the enol-ether linkage is replaced by a methylene (B1212753) group. This modification confers significantly greater stability while retaining the biological activity of the parent compound. This compound is the methyl ester form of carbaprostacyclin, which is often used in research settings. It is important to note that the methyl ester is likely a prodrug that is hydrolyzed by cellular esterases to the active free acid, carbaprostacyclin.

This guide will focus on the pharmacological properties of carbaprostacyclin, often referred to interchangeably with its methyl ester in the context of its biological actions following hydrolysis, and compare it to other widely used stable prostacyclin analogs:

-

Cicaprost: A highly potent and selective IP receptor agonist.[5]

-

Iloprost (B1671730): A well-characterized analog used in the treatment of PAH and other vascular disorders.[5][6]

-

Beraprost (B1666799): An orally active prostacyclin analog.[1][7]

-

Treprostinil: A stable analog with a longer half-life, available in various formulations.

Mechanism of Action: The Prostacyclin Signaling Pathway

Carbaprostacyclin and other prostacyclin analogs exert their effects by binding to and activating the IP receptor, a Gs-protein coupled receptor. This initiates a well-defined intracellular signaling cascade.

Signaling Pathway Diagram

Caption: Prostacyclin analog signaling cascade.

The binding of a prostacyclin analog to the IP receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, ultimately leading to the physiological responses of vasodilation and inhibition of platelet activation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for carbaprostacyclin and other key prostacyclin analogs, allowing for a comparative assessment of their potency and efficacy. It is important to consider that IC₅₀ and EC₅₀ values can vary depending on the specific experimental conditions, cell types, and agonist concentrations used.

Table 1: Inhibition of Platelet Aggregation (IC₅₀ values)

| Compound | Agonist | Platelet Source | IC₅₀ (nM) | Reference |

| Carbaprostacyclin | ADP | Human PRP | 47 | [8] |

| Carbaprostacyclin | ADP | Washed Human Platelets | 77 | [8] |

| Iloprost | ADP | Human PRP | 3.6 | [5] |

| Iloprost | ADP | Human PRP | Kᵢ = 0.053 ± 0.008 | [9] |

| Beraprost | U46619 | Not Specified | 0.2 - 0.5 | [1] |

| Beraprost | ADP, Epinephrine | Not Specified | 2 - 5 | [1] |

PRP: Platelet-Rich Plasma

Table 2: Adenylyl Cyclase Activation (EC₅₀ values)

| Compound | Cell Type/Tissue | EC₅₀ (nM) | Reference |

| Cicaprost | Rat Dorsal Root Ganglion Cells | 42 | [2] |

| Cicaprost | Rat Dorsal Root Ganglion Cells | 22 | [5] |

| Iloprost | Rat Dorsal Root Ganglion Cells | 28 | [5] |

Detailed Experimental Protocols

To facilitate the study of this compound and other prostacyclin analogs, detailed protocols for key in vitro assays are provided below. These protocols are synthesized from various sources to represent a standard methodology.

Radioligand Binding Assay for IP Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for the prostacyclin (IP) receptor using [³H]-iloprost as the radioligand.

Experimental Workflow Diagram

Caption: Radioligand binding assay workflow.

Materials:

-

Human platelet membranes or cell membranes expressing the IP receptor

-

[³H]-Iloprost (specific activity ~15-20 Ci/mmol)

-

Unlabeled iloprost or other reference IP agonist

-

Test compound (e.g., this compound)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

96-well plates

-

Vacuum filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Prepare platelet-rich plasma (PRP) from fresh human blood by centrifugation.

-

Isolate platelets from PRP by further centrifugation.

-

Lyse the platelets in a hypotonic buffer and prepare a crude membrane fraction by differential centrifugation.

-

Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following in triplicate for each condition:

-

Total Binding: 50 µL of Binding Buffer, 50 µL of [³H]-iloprost (at a concentration near its Kᴅ), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled iloprost (e.g., 10 µM), 50 µL of [³H]-iloprost, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-iloprost, and 100 µL of membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[10]

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]-iloprost binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Adenylyl Cyclase Activation Assay (cAMP Accumulation)

This protocol outlines a method to measure the ability of prostacyclin analogs to stimulate the production of cyclic AMP (cAMP) in whole cells.

Experimental Workflow Diagram

Caption: Adenylyl cyclase (cAMP) assay workflow.

Materials:

-

Cells expressing the IP receptor (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium and supplements

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Prostacyclin analogs (test compounds and reference agonist)

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF or ELISA-based)

-

Multi-well plates suitable for cell culture and the detection assay

Procedure:

-

Cell Culture:

-

Seed the cells in multi-well plates and grow to near confluence.

-

-

Assay:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.

-

Add varying concentrations of the prostacyclin analog to the wells. Include a vehicle control (basal level) and a positive control (e.g., forskolin, a direct adenylyl cyclase activator).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Quantification:

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of prostacyclin analogs on platelet aggregation induced by an agonist like ADP.[13]

Experimental Workflow Diagram

Caption: Platelet aggregation inhibition assay workflow.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate

-

Platelet aggregation agonist (e.g., adenosine diphosphate, ADP)

-

Prostacyclin analogs (test compounds)

-

Saline or appropriate buffer

-

Light transmission aggregometer with cuvettes and stir bars

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).[13]

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

-

Assay:

-

Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add the test compound (prostacyclin analog) at various concentrations and incubate for a short period (e.g., 1-2 minutes). For the control, add the vehicle.

-

Add a fixed concentration of the platelet agonist (e.g., ADP, typically 5-10 µM) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum aggregation for each concentration of the test compound.

-

Calculate the percentage of inhibition of aggregation relative to the control (vehicle-treated) sample.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of aggregation) using non-linear regression analysis.

-

Conclusion

This compound, as a stable and potent prostacyclin analog, represents a valuable pharmacological tool for investigating the prostacyclin signaling pathway and for the preclinical evaluation of novel therapeutic strategies targeting the IP receptor. Its enhanced stability compared to native prostacyclin allows for more reliable and reproducible experimental outcomes. This technical guide provides the foundational knowledge and detailed methodologies to effectively utilize this compound and other prostacyclin analogs in a research and drug development setting. The comparative data presented herein should aid in the selection of the most appropriate analog for specific experimental needs. Further research into the subtle differences in the pharmacological profiles of these analogs will continue to advance our understanding of prostacyclin biology and its therapeutic potential.

References

- 1. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low dose Iloprost effect on platelet aggregation in comatose out-of-hospital cardiac arrest patients: A predefined sub-study of the ENDO-RCA randomized -phase 2- trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Iloprost, Cicaprost and prostacyclin effects on cyclic AMP metabolism in intact platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and platelet antiaggregating effects of beraprost, an oral stable prostacyclin analogue, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Temporal quantitative phosphoproteomics of ADP stimulation reveals novel central nodes in platelet activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. revvity.com [revvity.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Biological Role of Carbaprostacyclin Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaprostacyclin methyl ester, a chemically stable analog of prostacyclin (PGI2), is a potent synthetic prostanoid with significant therapeutic potential. As a prodrug, it is rapidly hydrolyzed in vivo to its active metabolite, carbaprostacyclin, which exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor). This technical guide provides an in-depth overview of the in vivo biological role of this compound, focusing on its mechanism of action, key physiological effects, and associated signaling pathways. Quantitative data are summarized, and detailed experimental protocols for assessing its activity are provided to support further research and drug development efforts.

Introduction

Prostacyclin (PGI2) is a powerful endogenous eicosanoid that plays a crucial role in cardiovascular homeostasis. Its primary functions include potent vasodilation and inhibition of platelet aggregation. However, the inherent chemical instability of PGI2 limits its therapeutic utility. This compound was developed as a stable synthetic analog to overcome this limitation, offering a longer duration of action and enabling effective in vivo administration. This document elucidates the multifaceted biological activities of this compound.

Mechanism of Action

This compound functions as a prodrug, readily converted by endogenous esterases into its biologically active free acid form, carbaprostacyclin.[1] The primary mechanism of action of carbaprostacyclin involves the specific activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[2][3]

IP Receptor-cAMP Signaling Pathway

The canonical signaling pathway initiated by carbaprostacyclin binding to the IP receptor is mediated by the Gs alpha subunit (Gαs) of the associated G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the observed physiological effects.

Figure 1: IP Receptor-cAMP Signaling Pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Emerging evidence suggests that carbaprostacyclin can also exert its effects through an alternative signaling pathway involving Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated nuclear transcription factors.[5] Specifically, carbaprostacyclin has been shown to be a potent activator of PPARα and PPARδ.[5][6] This interaction allows carbaprostacyclin to modulate gene expression related to lipid metabolism and inflammation.[5][6]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Activation of gene transcription by prostacyclin analogues is mediated by the peroxisome-proliferators-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Carbaprostacyclin Methyl Ester Signaling Cascade in Platelets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaprostacyclin methyl ester, a stable analog of prostacyclin (PGI₂), is a potent inhibitor of platelet activation. Its signaling cascade is a critical area of study for the development of anti-thrombotic therapies. This technical guide provides a comprehensive overview of the molecular mechanisms initiated by this compound in human platelets. It details the signaling pathway from receptor binding to the downstream phosphorylation events that ultimately lead to the inhibition of platelet aggregation. This document includes quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction

Platelet activation and aggregation are key events in hemostasis and thrombosis. Prostacyclin (PGI₂), produced by endothelial cells, is a powerful endogenous inhibitor of platelet function.[1] However, its instability in vivo limits its therapeutic application. This compound (cicaprost) is a chemically stable and orally active PGI₂ analog that effectively mimics the anti-platelet actions of prostacyclin.[2] It serves as a valuable tool for studying prostacyclin-mediated signaling and as a potential therapeutic agent for cardiovascular diseases. This guide elucidates the signaling cascade of this compound in platelets.

The Core Signaling Cascade

The primary mechanism of action for this compound involves the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on the platelet surface.[3] This initiates a cascade of intracellular events that collectively inhibit platelet activation.

The signaling pathway can be summarized in the following key steps:

-

Receptor Binding: this compound binds to the IP receptor on the platelet membrane.[4][5]

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[3]

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6]

-

cAMP Elevation: The increased production of cAMP elevates its intracellular concentration.[6]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), leading to the dissociation and activation of its catalytic subunits.[7]

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates a variety of intracellular proteins, which in turn mediate the inhibitory effects on platelet function.[8]

Diagram of the Core Signaling Pathway

Caption: Core signaling cascade of this compound in platelets.

Key Downstream Effectors and Mechanisms of Inhibition

The activation of PKA by the this compound-induced rise in cAMP leads to the phosphorylation of several key proteins that regulate platelet function. These phosphorylation events result in a multi-pronged inhibition of platelet activation.

Vasodilator-Stimulated Phosphoprotein (VASP)

VASP is a key substrate of PKA in platelets.[9] PKA-mediated phosphorylation of VASP, primarily at the Ser157 residue, leads to a conformational change that is associated with the inhibition of platelet aggregation.[9][10] Phosphorylated VASP is thought to interfere with the actin cytoskeleton rearrangements necessary for platelet shape change and aggregation.[10] The phosphorylation of VASP at Ser157 causes a characteristic shift in its electrophoretic mobility from 46 kDa to 50 kDa on SDS-PAGE, which can be used as a marker for PKA activation.[9][10]

Inhibition of Calcium Mobilization

A critical aspect of platelet activation is the increase in intracellular calcium concentration ([Ca²⁺]i), which is triggered by agonists like thrombin and ADP. PKA activation by the this compound signaling cascade inhibits this calcium mobilization through several mechanisms:

-

Phosphorylation of IP₃ Receptors: PKA can phosphorylate the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), which inhibits IP₃-mediated calcium release.

-

Modulation of other calcium channels: PKA may also influence other calcium channels, contributing to the overall reduction in cytosolic calcium levels.

Other PKA Substrates

PKA phosphorylates a number of other proteins in platelets that contribute to the inhibition of platelet function, including:

-

Glycoprotein Ib-IX-V complex: Phosphorylation of components of this receptor complex can modulate its interaction with von Willebrand factor.

-

Thromboxane (B8750289) A₂ receptor: PKA-mediated phosphorylation can desensitize the thromboxane A₂ receptor, reducing the pro-aggregatory signaling of its ligand.

Diagram of Downstream Inhibitory Mechanisms

Caption: Downstream targets and inhibitory mechanisms of activated PKA.

Quantitative Data

The inhibitory potency of this compound and its analogs on platelet function can be quantified through various in vitro assays. The following tables summarize key quantitative data from published literature.

Table 1: Inhibitory Concentration (IC₅₀) on Platelet Aggregation

| Compound | Agonist | Species | IC₅₀ (ng/mL) | Reference |

| Isocarbacyclin (B1236256) methyl ester | ADP | Human | 22.90 | [11] |

| Isocarbacyclin methyl ester | ADP | Rabbit | 25.00 | [11] |

Table 2: Prostacyclin Receptor Binding Affinity

| Ligand | Receptor Class | Dissociation Constant (K_d) | Receptor Density (B_max) | Reference |

| [³H]Iloprost | High Affinity | 16.6 nM | 1.0 pmol/mg protein | [12] |

| [³H]Prostacyclin | High Affinity | 12.1 ± 2.7 nM | 93 ± 21 sites/platelet | [4][5] |

| [³H]Prostacyclin | Low Affinity | 0.909 ± 0.236 µM | 2,700 ± 700 sites/platelet | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling cascade in platelets.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

Materials:

-

Whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.

-

Agonists: Adenosine diphosphate (B83284) (ADP), thrombin, collagen.

-

This compound or other inhibitors.

-

Platelet-poor plasma (PPP).

-

Aggregometer and cuvettes with stir bars.

-

Pipettes and tips.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.[13]

-

Carefully transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.[13]

-

Adjust the platelet count of the PRP with PPP if necessary.

-

-

Assay Performance:

-

Pre-warm the PRP and PPP to 37°C.

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Add a defined volume of PRP to a cuvette with a stir bar and place it in the aggregometer.

-

Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 1-5 minutes).

-

Add the platelet agonist (e.g., ADP, thrombin) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum aggregation percentage is determined from the aggregation curve.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Diagram of Platelet Aggregation Assay Workflow

Caption: Workflow for the light transmission aggregometry assay.

Measurement of Intracellular cAMP Levels

This protocol outlines the determination of cAMP levels in platelets using an Enzyme Immunoassay (EIA) kit.

Materials:

-

Washed platelets or PRP.

-

This compound or other stimulating agents.

-

Phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP EIA kit.

-

Microplate reader.

Procedure:

-

Platelet Preparation and Stimulation:

-

Prepare washed platelets or PRP.

-

Pre-incubate the platelets with a phosphodiesterase inhibitor.

-

Add this compound at various concentrations and incubate for the desired time at 37°C.

-

-

Cell Lysis:

-

Stop the reaction by adding a lysis buffer provided in the EIA kit or by using methods like ethanol (B145695) precipitation.[14]

-

-

cAMP Measurement:

-

Perform the cAMP EIA according to the manufacturer's instructions. This typically involves a competitive immunoassay where free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.

-

Measure the signal (e.g., absorbance) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the samples by interpolating from the standard curve.

-

Western Blot Analysis of VASP Phosphorylation

This protocol details the detection of VASP phosphorylation in platelets by Western blotting.

Materials:

-

Washed platelets.

-

This compound, PKA activators (e.g., forskolin), or other stimuli.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-VASP (total), anti-phospho-VASP (Ser157).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Platelet Lysis:

-

Treat washed platelets with this compound or other agents.

-

Lyse the platelets in a suitable lysis buffer on ice.[9]

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-VASP Ser157) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

Conclusion

The this compound signaling cascade in platelets is a well-defined pathway that offers multiple points for therapeutic intervention. By binding to the IP receptor and elevating intracellular cAMP levels, it potently activates PKA, which in turn phosphorylates a host of downstream targets to inhibit platelet activation. This in-depth guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to further explore this critical signaling pathway and its implications for the treatment of thrombotic diseases. The provided diagrams offer a clear visual representation of the complex molecular interactions involved, facilitating a comprehensive understanding of this important anti-platelet mechanism.

References

- 1. Prostacyclin: its biosynthesis, actions and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral cicaprost reduces platelet and neutrophil activation in experimental hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective binding site for [3H]prostacyclin on platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Binding Site for [3H]Prostacyclin on Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Iloprost, Cicaprost and prostacyclin effects on cyclic AMP metabolism in intact platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase A determines platelet life span and survival by regulating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players [frontiersin.org]

- 9. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Impact of Carbaprostacyclin Methyl Ester on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the known effects of stable prostacyclin analogs on endothelial cells to project the likely activities of Carbaprostacyclin methyl ester. Direct quantitative data and specific experimental protocols for this compound are not extensively available in the current body of scientific literature. The information presented herein is based on the well-documented actions of structurally and functionally similar compounds, such as iloprost (B1671730) and beraprost, and should be used as a foundational guide for further research.

Introduction

This compound is a stable synthetic analog of prostacyclin (PGI₂), a potent endogenous mediator with significant roles in vascular homeostasis. Endothelial cells, which form the inner lining of blood vessels, are primary targets for prostacyclin and its analogs. Understanding the interaction between this compound and endothelial cells is crucial for the development of therapies targeting cardiovascular diseases, pulmonary hypertension, and other conditions involving endothelial dysfunction. This guide provides an in-depth overview of the core mechanisms, quantitative effects, and relevant experimental protocols to study the influence of this compound on endothelial cell biology.

Core Signaling Pathways

This compound is presumed to exert its effects on endothelial cells primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events that modulate various cellular functions. A secondary, intracellular signaling pathway involving the peroxisome proliferator-activated receptor delta (PPARδ) has also been suggested for prostacyclin analogs.

IP Receptor-cAMP Signaling Pathway

The canonical signaling pathway activated by prostacyclin analogs in endothelial cells involves the IP receptor coupled to a stimulatory G-protein (Gs).[1][2]

-

Receptor Binding: this compound binds to the IP receptor on the endothelial cell surface.

-

G-Protein Activation: This binding event activates the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3]

-

Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2]

-

Downstream Effects: PKA activation results in the phosphorylation of various downstream targets, leading to physiological responses such as vasodilation and inhibition of platelet aggregation.[2] This pathway is also linked to the enhancement of endothelial barrier function.

PPARδ Signaling Pathway

Some evidence suggests that prostacyclin and its analogs can also act as endogenous ligands for the nuclear receptor PPARδ.[1] This pathway is associated with the regulation of gene expression related to angiogenesis and endothelial cell proliferation.

-

Intracellular Entry: this compound may enter the endothelial cell.

-

PPARδ Activation: Inside the cell, it can bind to and activate PPARδ.

-

RXR Heterodimerization: Activated PPARδ forms a heterodimer with the retinoid X receptor (RXR).

-

Gene Transcription: This complex translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) on target genes, modulating their transcription. This can lead to increased expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).

Quantitative Data Summary

The following tables summarize quantitative data from studies on prostacyclin and its stable analogs, which are expected to be comparable to the effects of this compound.

Table 1: Effects on Endothelial Barrier Function and Gene Expression

| Parameter | Compound | Cell Type | Concentration | Effect | Reference |

| Endothelial Permeability | Prostacyclin | HUVECs | 1 µM | Decreased cell permeability | [3] |

| eNOS mRNA Expression | Beraprost | HAECs | 10 µM | Increased eNOS mRNA levels | [4] |

| eNOS Protein Expression | Beraprost | HAECs | 10 µM | Increased eNOS protein levels | [4] |

| VEGF mRNA Expression | GW501516 (PPARδ agonist) | HUVECs | 100 nM | Increased VEGF mRNA | [5] |

Table 2: Effects on Angiogenesis

| Parameter | Compound | Cell Type | Concentration | Effect | Reference |

| Tube Formation | Iloprost | mTEC | 1 µM | Increased tube formation | [6] |

| Cell Proliferation | GW501516 (PPARδ agonist) | HUVECs | 100 nM | Increased cell proliferation | [5] |

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on endothelial cells are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology

-

Preparation of Extracellular Matrix (ECM) Gel:

-

Thaw ECM gel (e.g., Matrigel®) on ice at 4°C overnight.

-

Pre-chill a 96-well plate on ice.

-

Pipette 50 µL of the cold ECM gel solution into each well, ensuring the entire surface is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding:

-

Culture human umbilical vein endothelial cells (HUVECs) to 70-90% confluency.

-

Harvest the cells using trypsin and resuspend them in basal medium containing a low serum concentration (e.g., 0.5-2% FBS).

-

Count the cells and adjust the concentration to 1-2 x 10⁵ cells/mL.

-

Add this compound at various concentrations to the cell suspension. Include a vehicle control and a positive control (e.g., VEGF).

-

Gently add 150 µL of the cell suspension to each well containing the solidified ECM gel.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Visualize tube formation using a phase-contrast microscope.

-

For quantitative analysis, stain the cells with a fluorescent dye (e.g., Calcein AM).

-

Capture images and analyze parameters such as the number of branch points, total tube length, and number of loops using image analysis software.[7][8]

-

Endothelial Cell Permeability (Transwell) Assay

This assay measures the integrity of the endothelial cell monolayer barrier.

Methodology

-

Cell Seeding on Transwell Inserts:

-

Coat Transwell inserts (e.g., 0.4 µm pore size) with an appropriate matrix like collagen or fibronectin.

-

Seed endothelial cells (e.g., HUVECs) onto the upper chamber of the inserts at a high density to form a confluent monolayer.

-

Culture the cells for several days until a stable, high transendothelial electrical resistance (TEER) is achieved, indicating monolayer integrity.

-

-

Treatment:

-

Once a confluent monolayer is formed, replace the medium in the upper and lower chambers with fresh, low-serum medium.

-

Add this compound at desired concentrations to the upper chamber. Include a vehicle control and a positive control for barrier disruption (e.g., thrombin) or enhancement.

-

Incubate for the desired treatment period.

-

-

Permeability Measurement:

-

Add a tracer molecule, such as FITC-dextran (40 kDa), to the upper chamber.

-

Incubate for a defined period (e.g., 1 hour).

-

Collect samples from the lower chamber.

-

Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.

-

A decrease in fluorescence in the lower chamber compared to the control indicates enhanced barrier function.[9]

-

Western Blot for eNOS Activation

This protocol is for detecting the phosphorylation of endothelial nitric oxide synthase (eNOS), a marker of its activation.

Methodology

-

Cell Culture and Treatment:

-

Culture endothelial cells in appropriate vessels to near confluency.

-

Starve the cells in serum-free medium for several hours before treatment.

-

Treat the cells with this compound at various concentrations and for different time points (e.g., 5, 15, 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated eNOS (e.g., anti-p-eNOS Ser1177) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total eNOS and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Conclusion